2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol is a spirocyclic lactam that has garnered significant interest in scientific research due to its unique structural arrangement and potential therapeutic applications. This compound has a molecular weight of 201.27 and is characterized by its spirocyclic structure, which includes a nitrogen atom and two methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable lactam precursor with methanol under acidic conditions to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-6-azaspiro[3
Chemistry: The compound serves as an intermediate in the synthesis of complex molecules and materials, including triazole-containing spiro dilactones.
Biology: Research has demonstrated the utility of azaspiro compounds in developing novel chemical entities with potential biological activities, such as anticonvulsants.
Medicine: The compound’s unique structure and potential therapeutic properties make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Azaspiro compounds, including 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol, have shown utility in environmental applications, such as corrosion inhibitors and pollutant removal.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological targets, potentially modulating their activity. For example, derivatives of azaspiro compounds have shown anticonvulsant activity by interacting with neuronal receptors and ion channels. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azaspiro[4.4]nonane-1,3-dione: Known for its anticonvulsant activity and protective index.
Spirocyclopropane derivatives: Utilized in corrosion prevention and material protection.
Uniqueness
2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications, particularly in neurology, and its versatility in chemical synthesis and material science highlight its uniqueness compared to other azaspiro compounds.
Eigenschaften
IUPAC Name |
2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-13-10(14-2)5-9(6-10)3-8(12)4-11-7-9/h8,11-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSSBVSSNJPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(CNC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.